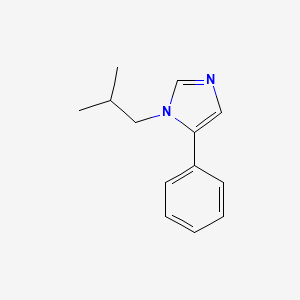

1-(2-Methylpropyl)-5-phenyl-1H-imidazole

Description

Properties

CAS No. |

116146-11-3 |

|---|---|

Molecular Formula |

C13H16N2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-(2-methylpropyl)-5-phenylimidazole |

InChI |

InChI=1S/C13H16N2/c1-11(2)9-15-10-14-8-13(15)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3 |

InChI Key |

TZXFLVFKDRRXER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Structural Overview

The compound features an imidazole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 5-position with a phenyl ring. Its molecular formula is C₁₃H₁₆N₂ , with a molecular weight of 200.28 g/mol .

Preparation Methods

Classical Alkylation of Imidazole Precursors

Reaction of Acetophenone with Isobutylamine and Ammonium Iodide

A scalable one-pot method involves the condensation of acetophenone , isobutylamine , and ammonium iodide in dimethyl sulfoxide (DMSO) with K₂S₂O₈ as an oxidant.

- Conditions :

- Molar ratio (acetophenone : isobutylamine : NH₄I) = 2:1:1

- Temperature: 140°C under air

- Reaction time: 60 minutes

- Mechanism :

- Yield : 78–85%.

Benzylation of 1-Unsubstituted Imidazoles

A patent by US5021584A describes benzylation using benzyl alcohol and carboxylic acid catalysts:

One-Pot Multicomponent Synthesis

Microwave-Assisted Synthesis

A solvent-free approach uses vinyl azides , benzaldehyde , and isobutylamine under Brønsted acid catalysis (e.g., p-toluenesulfonic acid):

Trichloromelamine-Catalyzed Method

A three-component reaction with benzil , isobutylamine , and ammonium acetate in the presence of trichloromelamine (TCM):

Catalytic Methods for Industrial Scale-Up

DMSO-Mediated Oxidative Cyclization

A high-yielding industrial method employs DMSO as both solvent and oxidant:

- Steps :

- Mix acetophenone (2 mol), isobutylamine (1 mol), NH₄I (1 mol), and K₂S₂O₈ (1.2 mol) in DMSO.

- Heat at 140°C for 1 hour.

- Quench with ice-cold water and extract with ethyl acetate.

- Purity : >99% (HPLC).

Phase-Transfer Catalysis

A patent (CN101914061A) reports using tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency:

Comparative Analysis of Methods

Characterization Data

Challenges and Optimization

- Byproduct Formation : Over-alkylation at the 3-position is mitigated by controlling stoichiometry (isobutylamine ≤1 eq).

- Solvent Selection : DMSO enhances cyclization but requires thorough removal via vacuum distillation.

- Catalyst Recycling : Trichloromelamine can be reused twice with a 10% yield drop.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the imidazole ring.

Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the imidazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

1-(2-Methylpropyl)-5-phenyl-1H-imidazole has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between 1-(2-Methylpropyl)-5-phenyl-1H-imidazole and analogous compounds:

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

- Isobutyl vs. Halogens: The isobutyl group in the target compound contributes to lipophilicity, favoring membrane permeability.

- Nitro and Sulfonyl Groups : The nitro group in the benzotriazole-linked compound (C₁₅H₁₆N₆O₂) is strongly electron-withdrawing, likely increasing reactivity in redox reactions or acting as a prodrug . The sulfonyl group in C₂₀H₂₇N₂O₃S introduces polarity and hydrogen-bonding capacity, making it suitable for interactions with charged biological targets .

- Cyclopropyl vs.

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound (200.28 g/mol) falls within the range typical for bioactive molecules. Bulkier derivatives like the sulfonyl-containing imidazole (381.51 g/mol) may face challenges in bioavailability due to increased polarity and size .

- Solubility : The isobutyl and phenyl groups in the target compound suggest poor aqueous solubility, whereas the sulfonyl and nitro analogs may exhibit improved solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.